4-Methylpiperidine-2-carboxylic acid hydrochloride
Overview
Description
4-Methylpiperidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H13NO2·HCl. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of this compound typically begins with 4-methylpiperidine-2-carboxylic acid ethyl ester as the starting material.
Catalyst: Phosphomolybdic acid is used as a catalyst in the oxidation process.
Oxidation Reaction: The starting material undergoes oxidation to form 4-methylpiperidine-2-carboxylic acid ethyl ester nitrogen oxide.
Reduction Reaction: Methanol or ethanol is used as a solvent, and the compound is reduced to produce 4-methylpiperidine-2-carboxylate hydrochloride.
Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic routes, ensuring consistent quality and yield. The process is optimized for efficiency and cost-effectiveness, with rigorous quality control measures in place to ensure the purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like phosphomolybdic acid.
Reduction: Reduction reactions are also common, typically involving solvents like methanol or ethanol.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Phosphomolybdic acid
Solvents: Methanol, Ethanol
Catalysts: Phosphomolybdic acid
Major Products Formed:
4-Methylpiperidine-2-carboxylic acid ethyl ester nitrogen oxide: (during oxidation)
4-Methylpiperidine-2-carboxylate hydrochloride: (final product after reduction)
Scientific Research Applications
4-Methylpiperidine-2-carboxylic acid hydrochloride is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other chemical compounds.
Biology: It is used in biological studies to understand the role of piperidine derivatives in biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 4-Methylpiperidine-2-carboxylic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological and chemical activity.
Comparison with Similar Compounds
Piperidine-2-carboxylic acid
4-Methylpiperidine-2-carboxylic acid
4-Methylpiperidine-2-carboxylic acid ethyl ester
Uniqueness: 4-Methylpiperidine-2-carboxylic acid hydrochloride is unique due to its specific structural features, such as the presence of the methyl group at the 4-position of the piperidine ring, which influences its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-methylpiperidine-2-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-2-3-8-6(4-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHDXJSQHVCVDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(C1)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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